

N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide mechanism of action

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Compound Focus: AC-Ala-pro-ala-pna

CAS No.: 61596-39-2

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Understanding the Core Principle

Compounds like N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide typically belong to a class of synthetic substrates used to study enzyme activity. Their general mechanism of action is as follows:

- **Structure:** They consist of a short peptide sequence (in this case, Ala-Pro-Ala) linked to a **p-nitroaniline** molecule via an amide bond. The N-acetyl group blocks the N-terminus.
- **Function:** This structure is designed to be recognized and cleaved by a specific **protease** (a protein-digesting enzyme). The enzyme's target is the peptide bond on the C-terminal side of its recognition sequence.
- **Detection:** The cleavage reaction releases the free p-nitroaniline molecule, which is yellow in color. By measuring the increase in absorbance at a wavelength of around 405 nm, researchers can quantitatively monitor the enzyme's activity in real-time [1] [2].

Insights from Related Compounds

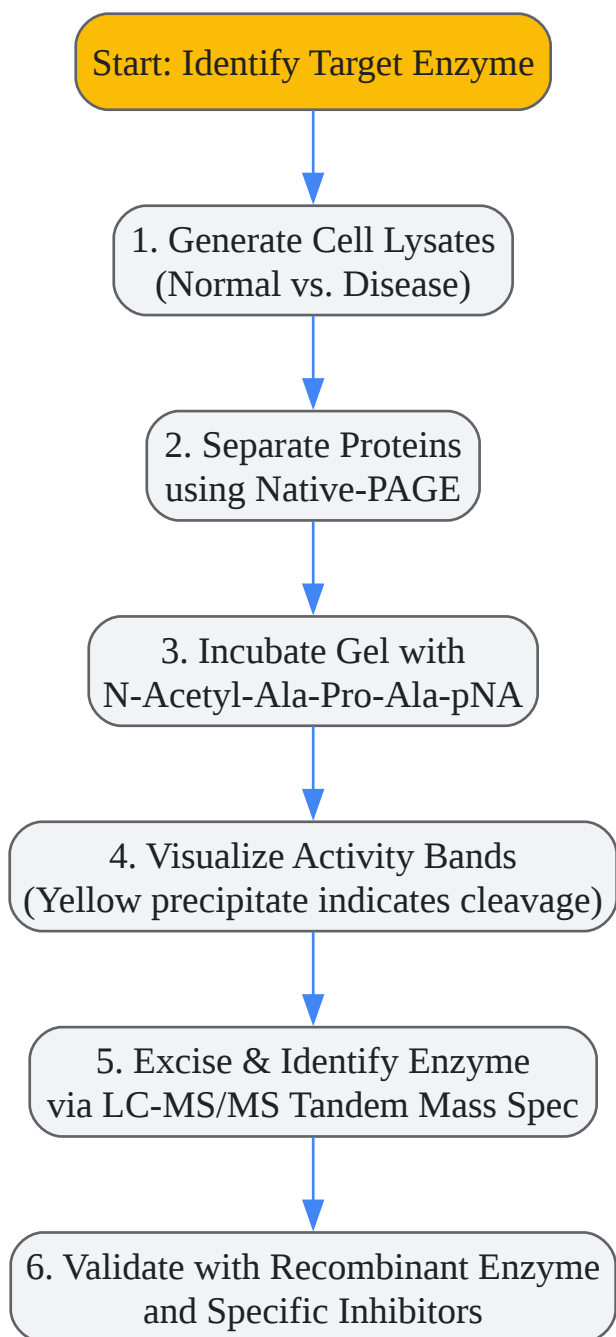
The table below summarizes information from the search results about closely related molecules, which serve as strong analogs for understanding your compound of interest.

Compound Name	Relevant Features & Mechanism	Primary Application
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) [1] [2]	Chromogenic substrate; cleaved by caspase-3 (a key enzyme in apoptosis); cleavage releases yellow p-nitroaniline.	Determining caspase-3 activity in cell/tissue lysates (e.g., liver, vascular smooth muscle).
Acetyl-L-alanine 4-nitroanilide [3]	Synthetic compound derived from alanine; binds to active sites of enzymes to study their structure and function.	Research on enzymes and proteins; synthesis of biomolecules.
N-acetyl-L-alanine [4] [5]	An endogenous metabolite; acts as an inhibitor of the enzyme Aldo-keto reductase family 1 member B1 (AKR1B1).	Serves as a building block; used in biochemical studies.

Research on "alanine endopeptidase" also confirms that enzymes can be highly specific for substrates containing an alanine residue in a critical position, hydrolyzing N-acylated peptide p-nitroanilides [6].

A Potential Experimental Pathway

Since your specific compound was not found, characterizing its mechanism would require experimental work. A foundational approach, adapted from methodologies used to identify esterase substrates, is outlined below.



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Experimental workflow for identifying an enzyme that cleaves a specific p-nitroanilide substrate, based on methods from cancer research [7].

Conclusion and Suggested Next Steps

In summary, while the exact mechanism of "N-Acetyl-Alanine-Proline-Alanine-p-Nitroanilide" is not detailed in the available literature, it is almost certainly a **chromogenic substrate for a specific protease**. Its Ala-Pro-Ala sequence suggests it may target enzymes like proline-specific endopeptidases or dipeptidyl peptidases.

To advance your research, you could:

- **Probe the Ala-Pro motif:** Investigate literature on enzymes that cleave after alanine or proline residues, such as dipeptidyl peptidase 4 (DPP-4) or prolyl endopeptidase.
- **Consult specialized databases:** Search enzyme substrate databases (like MEROPS or BRENDA) using the peptide sequence for known matches.
- **Consider empirical testing:** The experimental workflow diagram above provides a potential path to identify the enzyme yourself.

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References

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6. Cleavage of p - nitroanilides of N -acylated tri- and tetrapeptides by... [link.springer.com]
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